

Structure-activity relationship (SAR) of aminodihydrobenzofurans

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Compound of Interest

Compound Name: 2-Methyl-2,3-dihydrobenzofuran-7-amine

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminodihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminodihydrobenzofuran scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.^{[1][2]} This guide provides a detailed exploration of the structure-activity relationships (SAR) of aminodihydrobenzofuran derivatives, moving beyond a simple catalog of compounds to dissect the causal relationships between molecular architecture and pharmacological effect. We will examine key therapeutic areas where these compounds have shown significant promise, including neurodegenerative diseases, central nervous system (CNS) disorders, and oncology. By integrating field-proven insights with rigorous scientific data, this document serves as a technical resource for professionals engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

The Aminodihydrobenzofuran Core: A Scaffold of Opportunity

The fusion of a benzene ring with a dihydrofuran ring creates the benzofuran bicyclic system, an oxygen-containing heterocycle that is prevalent in numerous natural products and synthetic bioactive molecules.[3][4][5] The introduction of an amino group (-NH₂) to the dihydrofuran moiety yields the aminodihydrobenzofuran core, a pharmacophore that combines the aromatic and heterocyclic features with a key site for polar and hydrogen-bonding interactions. This unique combination of properties allows derivatives to achieve high affinity and selectivity for various protein targets.[6][7]

The structural versatility of this scaffold is its greatest asset. Modifications can be systematically introduced at several key positions to modulate a compound's physicochemical properties (e.g., lipophilicity, polarity, pKa) and its three-dimensional shape, thereby fine-tuning its interaction with a target's binding site.

Caption: Core aminodihydrobenzofuran scaffold highlighting key modification sites.

Primary Therapeutic Applications and SAR Insights

The aminodihydrobenzofuran scaffold has been successfully exploited to develop ligands for a diverse range of biological targets. Below, we explore the SAR for several key therapeutic areas.

Modulation of Cholinesterases for Alzheimer's Disease

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[8][9] Aminobenzofuran derivatives have emerged as potent inhibitors of these enzymes.[6][10]

A 2022 study on 3-aminobenzofuran derivatives provided critical SAR insights for cholinesterase inhibition.[8][9] The investigation revealed that the nature and position of substituents on a benzyl group attached to the core amino function were critical determinants of activity.

Key SAR Findings for Cholinesterase Inhibitors:

- **Influence of Benzyl Substituents:** Compounds featuring a fluorobenzyl moiety were generally more potent than other benzyl derivatives.[8][9] Specifically, an ortho-substituted fluorine

atom (compound 5f) yielded the highest inhibitory activity against both AChE and BuChE.[8] This suggests a specific favorable interaction, possibly a halogen bond or a dipole interaction, within the enzyme's active site.

- **Electronic Effects:** The introduction of electron-donating groups, such as methyl or methoxy, onto the benzyl ring led to a significant reduction in inhibitory activity.[8] This indicates that the electronic properties of the substituent play a crucial role, potentially by altering the basicity of the core amino group or affecting binding site interactions.
- **Positional Isomerism:** For halogen substituents on the benzyl ring, the ortho position was found to be more favorable for activity than the meta or para positions.[8][9]

Table 1: SAR of 3-Aminobenzofuran Derivatives as Cholinesterase Inhibitors (Data synthesized from Fereydouni et al., 2022[8][9])

Compound	Benzyl Substituent (R)	AChE IC ₅₀ (μM)	BuChE IC ₅₀ (μM)
5a	H (Unsubstituted)	0.81	1.12
5b	2-CH ₃	15.21	10.51
5c	4-CH ₃	10.32	8.34
5d	4-OCH ₃	81.06	65.31
5f	2-F	0.64	0.55
5g	3-F	1.01	1.24
5h	4-F	1.25	1.15
Donepezil	Reference Drug	0.05	3.51

The kinetic analysis of the most potent compound, 5f, revealed a mixed-type inhibition mechanism against AChE, implying that it binds to both the free enzyme and the enzyme-substrate complex.[8] This dual-binding mode can offer a more sustained and effective inhibition profile.

CNS Activity: Serotonin Receptor Agonism

Certain aminodihydrobenzofuran derivatives, such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-APDB, are recognized as CNS stimulants and entactogens.^[11] Their primary mechanism of action involves agonism at serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.^[12]

The SAR for this class of compounds revolves around mimicking the structure of endogenous serotonin and classic phenethylamine psychedelics.

- **Core Scaffold:** The aminodihydrobenzofuran core acts as a rigid analog of phenethylamine, constraining the side chain's conformation. This pre-organization can lead to higher affinity for the receptor compared to more flexible analogs.
- **Position of the Aminopropyl Group:** The position of the aminopropyl side chain on the benzene ring (e.g., position 5 vs. 6) subtly alters the compound's geometry and its fit within the 5-HT receptor binding pocket, leading to differences in potency and selectivity across receptor subtypes (e.g., 5-HT_{2A}, 5-HT_{2B}, 5-HT_{2C}).^[12]^[13]
- **Stereochemistry:** The stereocenter at the alpha-carbon of the aminopropyl side chain is crucial for activity. Typically, the (R)-enantiomer displays higher potency at 5-HT₂ receptors than the (S)-enantiomer, a common feature for many phenethylamine-like agonists. The importance of stereochemistry is a pivotal factor in determining biological activity.^[14]^[15]

Anticancer Activity and Reversal of Multidrug Resistance

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities ranging from direct cytotoxicity to the inhibition of key signaling pathways.^[2]^[5] An especially compelling application for aminobenzofurans is in overcoming multidrug resistance (MDR) in cancer cells.^[16] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cell.^[17]

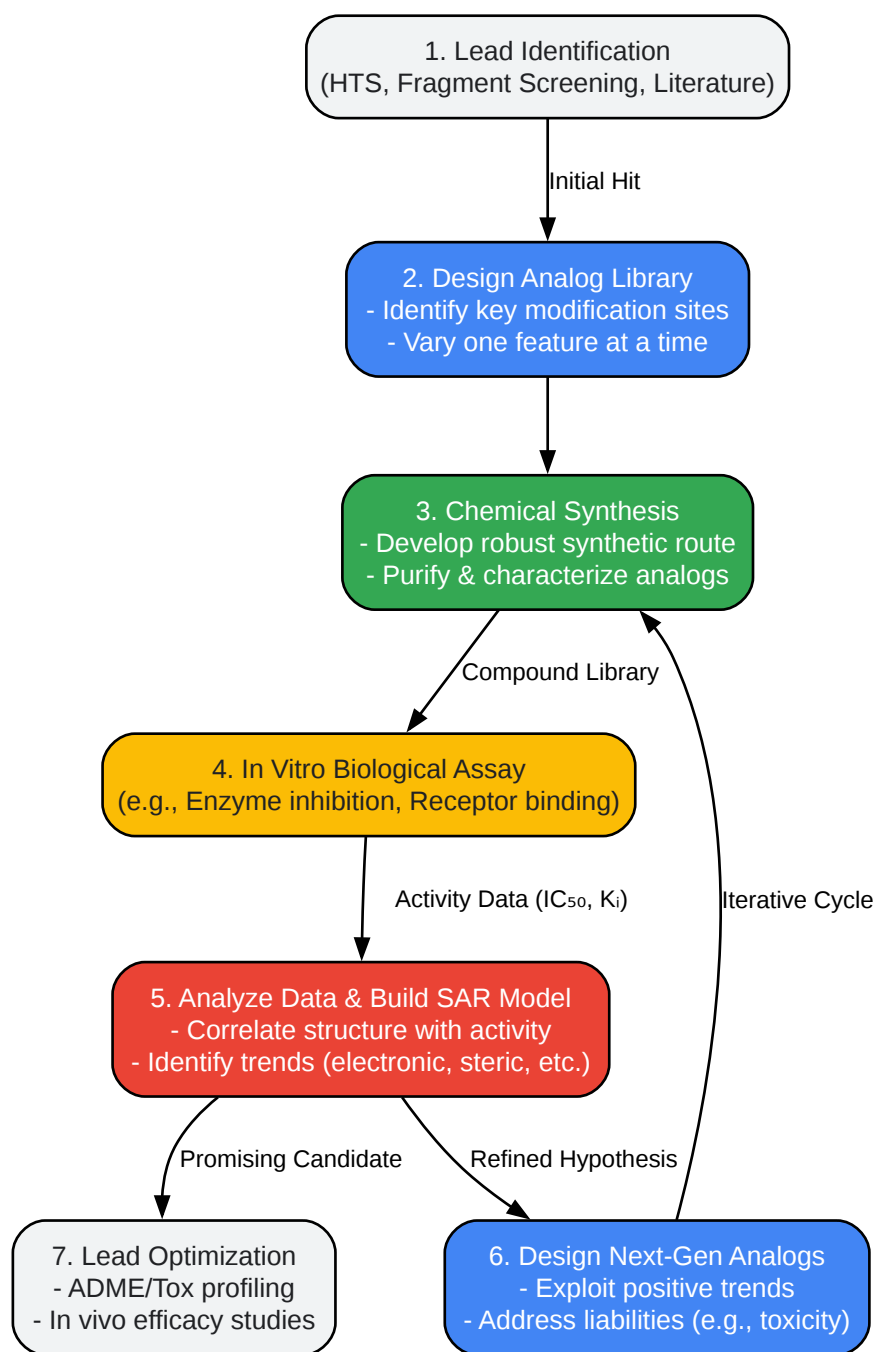
A study on 2-aminobenzofuran derivatives identified potent P-gp inhibitors that could resensitize resistant cancer cells to standard chemotherapeutics.^[16]

Key SAR Findings for P-gp Inhibitors:

- **Substitution on the Amino Group:** The nature of the substituent on the 2-amino group was found to be critical. A terminal N,N-diethyl group on a linker attached to the amino group consistently provided high potency.
- **Substitution on the Benzene Ring:** The presence and position of substituents on the benzofuran's benzene ring modulated activity. For instance, a methoxy group at the C-6 position appears to be more favorable than at the C-7 position for some classes of bioactive benzofurans.^[1] Halogenation, particularly with bromine or chlorine, has also been shown to enhance the anticancer activity of benzofuran scaffolds, likely by forming "halogen bonds" that improve binding affinity.

Methodologies for SAR Elucidation

A systematic SAR investigation is a self-validating process where each experimental choice is guided by previous results to build a coherent model of the pharmacophore.



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Caption: A typical iterative workflow for a Structure-Activity Relationship study.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for measuring AChE activity, which is essential for screening aminodihydrobenzofuran libraries for potential Alzheimer's disease therapeutics.[9]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Materials:

- Phosphate Buffer (0.1 M, pH 8.0)
- DTNB solution (10 mM in phosphate buffer)
- Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)
- AChE enzyme solution (from electric eel, diluted in buffer to desired concentration)
- Test compounds (aminodihydrobenzofuran derivatives) dissolved in DMSO or buffer.
- 96-well microplate
- Microplate reader

Step-by-Step Procedure:

- Plate Preparation: To each well of a 96-well plate, add 140 μ L of 0.1 M phosphate buffer (pH 8.0).
- Compound Addition: Add 20 μ L of the test compound solution at various concentrations (serial dilutions). For the control (uninhibited enzyme) and blank wells, add 20 μ L of the vehicle (e.g., 1% DMSO in buffer).
- Enzyme Addition: Add 20 μ L of the AChE solution to all wells except the blank. Add 20 μ L of buffer to the blank wells.

- Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition & Reaction Initiation: Add 10 µL of DTNB solution to all wells. Immediately following, initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
- Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (V) for each well (mAbs/min).
 - Calculate the percentage of inhibition for each compound concentration using the formula:
$$\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$$
 - Plot the % Inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The aminodihydrobenzofuran scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents. The SAR knowledge base for this core is expanding rapidly, revealing subtle yet critical structural features that govern target selectivity and potency. Future research will likely focus on several key areas:

- Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., AChE inhibition and Aβ aggregation) for complex diseases like Alzheimer's.[9]
- Stereoselective Synthesis: Developing more efficient synthetic routes to access enantiomerically pure aminodihydrobenzofurans, allowing for a more precise evaluation of the role of stereochemistry in biological activity.[15]

- New Biological Targets: Exploring the utility of this scaffold against novel targets, including kinases, ion channels, and epigenetic modulators.

By combining rational design based on established SAR with innovative synthetic chemistry, the aminodihydrobenzofuran core is poised to deliver the next generation of medicines for a wide range of human diseases.

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Phone: (601) 213-4426

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